N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-2-26-13-5-3-11(4-6-13)19-16(24)9-12-10-27-18(20-12)22-17(25)14-7-8-15(23)21-14/h3-6,10,14H,2,7-9H2,1H3,(H,19,24)(H,21,23)(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCGXECHCDKMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationships, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
Molecular Formula and Weight
- Molecular Formula : C26H28N6O3S2
- Molecular Weight : 536.67 g/mol
Structure
The compound features a thiazole ring, a pyrrolidine structure, and an ethoxyphenyl moiety, contributing to its diverse biological activity. The arrangement of functional groups plays a crucial role in its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of Intermediate Compounds : Initial reactions involve the preparation of thiazole derivatives followed by amide formation.
- Purification Techniques : Techniques such as chromatography and crystallization are employed to ensure high purity and yield.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown inhibition of cancer cell proliferation in various assays, suggesting potential as chemotherapeutic agents .
Antioxidant Properties
The compound has been evaluated for its antioxidant activity using methods such as the DPPH radical scavenging assay. Preliminary results indicate a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .
Enzyme Inhibition
Studies have explored the compound's capacity to inhibit specific enzymes linked to disease pathways. For example, it has been investigated for its role as an enzyme inhibitor in cancer and inflammatory pathways, showing promising results in preclinical models .
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antioxidant | High DPPH radical scavenging ability | |
| Enzyme Inhibition | Modulation of key enzymes |
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
- Thiazole Ring : Essential for biological interaction; modifications can enhance potency.
- Pyrrolidine Moiety : Influences solubility and bioavailability.
- Ethoxyphenyl Group : Impacts binding affinity to biological targets.
Case Studies
- Anticancer Research : A study involving analogs of the compound demonstrated significant cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound in drug development.
- Antioxidant Evaluation : A comparative analysis with known antioxidants showed that derivatives of this compound possess superior radical scavenging abilities compared to traditional antioxidants like ascorbic acid .
- Enzyme Inhibition Studies : Research focusing on the inhibition of specific enzymes revealed that modifications in the thiazole ring significantly affected inhibitory potency, suggesting avenues for further development .
Comparison with Similar Compounds
Structural Analogues from Urea-Based Thiazole Derivatives ()
Compounds such as 1f , 1g , 2a , and 2b () share a thiazole core but incorporate urea functional groups instead of carboxamide linkages. Key differences include:
- Substituent Effects : For example, 2b () has a 3-chlorophenyl group, which increases electronegativity and steric bulk compared to the 4-ethoxyphenyl group in the target compound. This may reduce metabolic stability due to higher electron-withdrawing effects.
- Yields and Physicochemical Properties :
| Compound | Yield (%) | Melting Point (°C) | ESI-MS (m/z) |
|---|---|---|---|
| 1f | 70.7 | 198–200 | 667.9 |
| Target | N/A | N/A | N/A |
The absence of synthetic data for the target compound limits direct comparisons, but urea derivatives generally exhibit higher melting points (~190–207°C), suggesting greater crystallinity than carboxamides .
Thiazol-2-yl Carboxamide Derivatives (–8)
a) N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (923139-08-6, )
- Structural Differences : Replaces the 5-oxopyrrolidine-2-carboxamide with a cyclopropanecarboxamide and substitutes 4-ethoxyphenyl with p-tolyl (methyl group).
- The methyl group (p-tolyl) lowers lipophilicity (logP) compared to the ethoxy group, which may decrease cell membrane penetration .
b) N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide ()
- Structural Similarities : Shares the 5-oxopyrrolidine-2-carboxamide and thiazole core.
- Key Differences : The acetamidophenyl group introduces a polar amide substituent instead of the ethoxy group.
- Functional Implications: The acetamido group may enhance water solubility but reduce lipid bilayer penetration compared to the ethoxy group.
Substituted Benzamide Derivatives ()
Compounds like 15–17 () and 923682-25-1 () feature benzamide backbones with variable alkoxy substituents (methoxy, ethoxy, propoxy).
- Ethoxy vs. Larger Alkoxy Groups : The target compound’s ethoxy group balances lipophilicity and metabolic stability. Longer chains (e.g., propoxy in 17 , ) may increase logP but are prone to oxidative metabolism.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, and how is structural fidelity ensured?
- Methodology : Synthesis typically involves multi-step organic reactions. For example:
- Step 1 : Formation of the thiazole ring via condensation of substituted thiourea with α-bromoacetophenone derivatives under reflux in ethanol .
- Step 2 : Coupling the thiazole intermediate with a 5-oxopyrrolidine-2-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at 0–5°C .
- Step 3 : Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) and crystallization from ethanol/water .
- Characterization :
- NMR spectroscopy (¹H, ¹³C) confirms proton environments and carbon backbone.
- Mass spectrometry (HRMS) validates molecular weight (±0.001 Da accuracy) .
- IR spectroscopy identifies functional groups (e.g., C=O at ~1680 cm⁻¹, NH at ~3300 cm⁻¹) .
Q. What are the critical physicochemical properties influencing experimental design for this compound?
- Solubility : Low aqueous solubility (logP ~2.8 predicted) necessitates DMSO or DMF for in vitro assays.
- Stability : Susceptible to hydrolysis in basic conditions (pH >9); storage at -20°C under inert atmosphere recommended .
- Melting Point : Expected range 180–190°C (based on analogs like thiazolo[3,2-a]pyrimidines) .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Approach :
- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, VEGFR) based on thiazole and pyrrolidine motifs .
- QSAR modeling : Train models on analogs (e.g., thiadiazole derivatives) to correlate substituents (e.g., 4-ethoxyphenyl) with IC₅₀ values .
- Validation : Compare predicted binding affinities with experimental enzyme inhibition assays (e.g., fluorescence polarization) .
Q. What strategies resolve contradictions in reported biological activities of structural analogs?
- Case Study : Discrepancies in IC₅₀ values for thiazole derivatives against cancer cell lines may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-lite) .
- Structural nuances : Compare substituent effects (e.g., 4-ethoxy vs. 4-chloro groups) via SAR tables :
| Substituent | Target (IC₅₀, μM) | Selectivity Index |
|---|---|---|
| 4-Ethoxy | EGFR: 0.12 | 15.7 |
| 4-Chloro | VEGFR2: 0.45 | 8.2 |
- Resolution : Conduct head-to-head assays under identical conditions .
Q. How can reaction yields be optimized for large-scale synthesis?
- Key Variables :
- Catalysts : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yield improvement from 55% to 82%) .
- Solvent Systems : Switch from ethanol to acetonitrile for thiazole cyclization (reduces side products by 30%) .
- Temperature Control : Microwave-assisted synthesis at 100°C reduces reaction time from 24h to 2h .
Methodological Considerations
Q. What analytical techniques validate purity and stability under varying storage conditions?
- HPLC : Use C18 column (MeCN/H₂O gradient) to monitor degradation products (e.g., hydrolyzed amide bonds) .
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; ≤5% degradation indicates shelf-life >12 months .
Q. How is the mechanism of action elucidated in enzyme inhibition studies?
- Kinetic Assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Crystallography : Co-crystallize with target enzymes (e.g., COX-2) to resolve binding modes (resolution ≤2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
